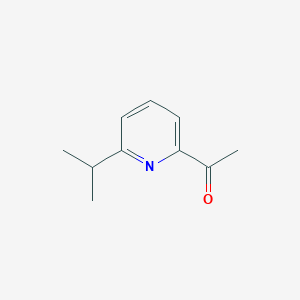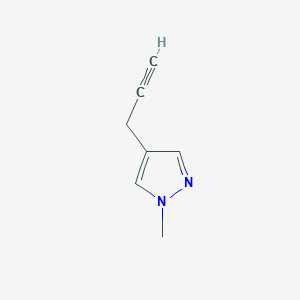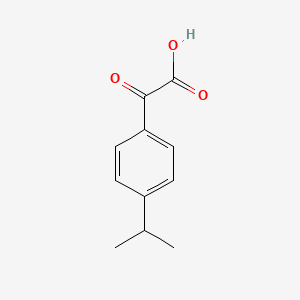
2-Pyridinecarboxylic acid, 6-formyl-4-iodo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxylic acid, 6-formyl-4-iodo-, methyl ester is a chemical compound with the molecular formula C8H6INO3 It is a derivative of pyridinecarboxylic acid, featuring a formyl group at the 6-position, an iodine atom at the 4-position, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 6-formyl-4-iodo-, methyl ester typically involves multi-step organic reactions. One common method is the iodination of 2-pyridinecarboxylic acid, followed by formylation and esterification. The iodination can be achieved using iodine and a suitable oxidizing agent. Formylation is often carried out using formylating agents such as Vilsmeier-Haack reagent. The final step involves esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxylic acid, 6-formyl-4-iodo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Oxidation: 2-Pyridinecarboxylic acid, 6-carboxy-4-iodo-, methyl ester.
Reduction: 2-Pyridinecarboxylic acid, 6-hydroxymethyl-4-iodo-, methyl ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pyridinecarboxylic acid, 6-formyl-4-iodo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxylic acid, 6-formyl-4-iodo-, methyl ester depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinecarboxylic acid, methyl ester: Lacks the formyl and iodine substituents.
4-Iodo-pyridine-2-carboxylic acid: Lacks the formyl and ester groups.
6-Formyl-2-pyridinecarboxylic acid: Lacks the iodine and ester groups.
Uniqueness
2-Pyridinecarboxylic acid, 6-formyl-4-iodo-, methyl ester is unique due to the presence of both the formyl and iodine substituents, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Numéro CAS |
1393558-18-3 |
|---|---|
Formule moléculaire |
C8H6INO3 |
Poids moléculaire |
291.04 g/mol |
Nom IUPAC |
methyl 6-formyl-4-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C8H6INO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-4H,1H3 |
Clé InChI |
AOCXGLISWFTIKY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B12091197.png)

![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)
